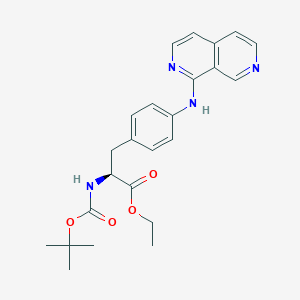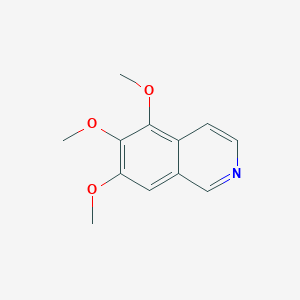
Azanide;azanidylideneiron;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide, azanidylideneiron, and iron are components of a compound that has garnered interest in various scientific fields. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Azanidylideneiron refers to a complex involving iron and azanide, forming a unique compound with distinct properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanide is typically produced by the deprotonation of ammonia using strong bases or alkali metals . The reaction can be represented as: [ \text{NH}_3 + \text{Base} \rightarrow \text{NH}_2^- + \text{H}_2 ]
For azanidylideneiron, the preparation involves the reaction of iron salts with azanide under controlled conditions. One common method is the salt metathesis reaction, where a metal ammine complex reacts with azanide .
Industrial Production Methods
Industrial production of azanide and azanidylideneiron involves large-scale reactions using ammonia and alkali metals or iron salts. The process requires stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Azanide and azanidylideneiron undergo various chemical reactions, including:
Oxidation: Azanide can be oxidized to form nitrogen gas and other nitrogen-containing compounds.
Reduction: Azanidylideneiron can be reduced to form lower oxidation state iron complexes.
Substitution: Azanide can participate in substitution reactions, replacing other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and controlled temperatures .
Major Products Formed
The major products formed from these reactions include nitrogen gas, various iron complexes, and substituted metal-azanide compounds .
Aplicaciones Científicas De Investigación
Azanide, azanidylideneiron, and iron have numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of azanide and azanidylideneiron involves their interaction with molecular targets through coordination chemistry. Azanide acts as a ligand, forming complexes with metals, which can then participate in various catalytic cycles. The pathways involved include electron transfer and ligand exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
Phosphanide: Similar to azanide but involves phosphorus instead of nitrogen.
Arsinide: Contains arsenic in place of nitrogen.
Imide: Another nitrogen-containing anion but with different bonding and properties.
Uniqueness
Azanide and azanidylideneiron are unique due to their specific electronic structure and reactivity. They form stable complexes with metals, which are useful in various catalytic and industrial applications .
Propiedades
IUPAC Name |
azanide;azanidylideneiron;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFDGFXPJCFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe6H2N2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37245-77-5 |
Source


|
| Record name | Iron nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)


![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)
![Benzhydryl (R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide](/img/structure/B3132526.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)






